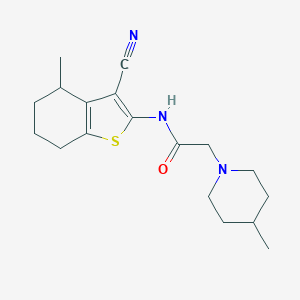
2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide, also known as MOPA, is a synthetic compound that has gained attention in scientific research for its potential as a therapeutic agent. MOPA is a pyrazole derivative that has been shown to have a variety of biochemical and physiological effects, making it a promising target for further investigation.
Mecanismo De Acción
The exact mechanism of action of 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cellular processes such as DNA replication and protein synthesis. Additionally, 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of bacterial and fungal growth. Additionally, 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide in lab experiments is its relatively low toxicity compared to other chemotherapeutic agents. Additionally, 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to have a broad spectrum of activity against both cancer cells and pathogenic microorganisms, making it a versatile tool for research. However, limitations include the need for further investigation into its mechanism of action and potential side effects.
Direcciones Futuras
There are several potential future directions for research on 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide. One area of interest is the development of 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide-based therapies for the treatment of cancer and infectious diseases. Additionally, further investigation into the mechanism of action of 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide may lead to the development of more targeted and effective therapies. Finally, the potential use of 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide as a tool for studying cellular processes such as DNA replication and protein synthesis warrants further investigation.
Métodos De Síntesis
The synthesis of 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide involves the reaction of 4-morpholinecarboxylic acid with 1-phenyl-3-(pyridin-4-yl)-1H-pyrazol-5(4H)-one in the presence of acetic anhydride and an acid catalyst. The resulting product is then treated with acetic acid to yield 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide as a white crystalline solid.
Aplicaciones Científicas De Investigación
2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been studied for its potential as an anticancer agent, as well as its ability to inhibit the growth of bacteria and fungi. In one study, 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide was found to inhibit the proliferation of human lung cancer cells in vitro, suggesting that it may have potential as a therapeutic agent for the treatment of lung cancer. Additionally, 2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide has been shown to have antimicrobial activity against a variety of pathogenic bacteria and fungi, making it a potential candidate for the development of new antibiotics.
Propiedades
Nombre del producto |
2-(4-morpholinyl)-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide |
|---|---|
Fórmula molecular |
C15H18N4O3 |
Peso molecular |
302.33 g/mol |
Nombre IUPAC |
2-morpholin-4-yl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide |
InChI |
InChI=1S/C15H18N4O3/c20-14(11-18-6-8-22-9-7-18)16-13-10-15(21)19(17-13)12-4-2-1-3-5-12/h1-5H,6-11H2,(H,16,17,20) |
Clave InChI |
SPXNGZHGAAVTLS-UHFFFAOYSA-N |
SMILES |
C1COCCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
SMILES canónico |
C1COCCN1CC(=O)NC2=NN(C(=O)C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 2-[({[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B276327.png)
![Ethyl 4-methyl-2-[(1-piperidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276329.png)
![Ethyl 4-methyl-2-[(1-pyrrolidinylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B276330.png)

![1-(6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-ylsulfanyl)acetone](/img/structure/B276332.png)
![3-[2-(4-fluorophenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276335.png)
![N-[4-(aminosulfonyl)phenyl]-2-(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetamide](/img/structure/B276336.png)
![(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetonitrile](/img/structure/B276338.png)
![3-[2-(3-methoxyphenyl)-2-oxoethyl]-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276339.png)
![N-[(4-oxo-6,7,8,9-tetrahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)acetyl]-N'-phenylurea](/img/structure/B276341.png)
![3-(2-oxopropyl)-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276342.png)
![3-allyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B276343.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)-2-(diethylamino)acetamide](/img/structure/B276346.png)
![2-(4-methylpiperidin-1-yl)-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B276349.png)